molecular formula C10H12N2O2 B3214217 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1136906-30-3

8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B3214217
CAS No.: 1136906-30-3
M. Wt: 192.21 g/mol
InChI Key: WOAXPFZIKBDPKV-UHFFFAOYSA-N
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Description

8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amino acid derivative, followed by cyclization under acidic conditions . Another approach involves the reduction of quinoline derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation, catalytic reduction, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted tetrahydroquinolines, quinoline derivatives, and various functionalized heterocycles .

Mechanism of Action

The mechanism of action of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to interact with various biological macromolecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for versatile chemical modifications and a wide range of applications. Its structural rigidity and functional group diversity make it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-3,8,12H,4-5,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXPFZIKBDPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216124
Record name 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136906-30-3
Record name 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1136906-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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